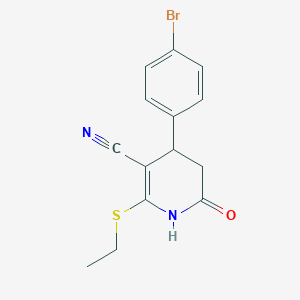
(E)-2-(3-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a thiazolidine ring with a double bond (indicated by the “ene” suffix in “ylidene”), a cyano group, and a methylacetamide group. The “(E)” prefix suggests that the compound has E/Z isomerism, also known as cis/trans isomerism .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the cyano group might undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The double bond in the thiazolidine ring could potentially participate in reactions like hydrogenation or halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, the functional groups present, and their arrangement. These could influence properties like the compound’s solubility, melting point, boiling point, polarity, and reactivity .科学的研究の応用
Anti-Inflammatory Properties
A study by Ma et al. (2011) focused on compounds based on the thiazolidine-2,4-dione moiety, which includes derivatives similar to the chemical compound . These compounds were evaluated for their potency in inhibiting nitric oxide (NO) production, iNOS activity, and prostaglandin E(2) (PEG(2)) generation. They found that certain derivatives significantly inhibited these factors, suggesting potential for treating inflammatory diseases (Ma et al., 2011).
Antimicrobial Activities
Gouda et al. (2010) and B'Bhatt & Sharma (2017) investigated derivatives of thiazolidine, which showed promising antimicrobial activities. Their studies included the synthesis of various compounds and evaluation of their effectiveness against different bacterial and fungal strains (Gouda et al., 2010); (B'Bhatt & Sharma, 2017).
Anticancer Activity
Havrylyuk et al. (2010) researched 4-thiazolidinones with a benzothiazole moiety for their antitumor properties. They identified compounds exhibiting anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
Antifungal and Anticonvulsant Agents
Srivastava et al. (2001) synthesized derivatives that showed antifungal and anticonvulsant activities, highlighting the versatility of thiazolidinone derivatives in treating various conditions (Srivastava et al., 2001).
Solubility and Partitioning in Biological Solvents
Volkova et al. (2020) conducted a study on a related 1,3-thiazolidine-2,4-dione compound, focusing on its solubility in various solvents and its partitioning processes in biological media. This research is crucial for understanding the drug delivery mechanisms of such compounds (Volkova et al., 2020).
Ligand-Protein Interactions and Photovoltaic Efficiency
Mary et al. (2020) explored the ligand-protein interactions and photovoltaic efficiency of benzothiazolinone acetamide analogs. This study indicates the potential application of such compounds in developing new therapeutic agents and their utility in other scientific domains like renewable energy (Mary et al., 2020).
作用機序
Without specific context (such as the compound’s use in a biological system or a particular chemical process), it’s challenging to predict the exact mechanism of action. The compound’s biological activity could be influenced by factors like its size, shape, charge distribution, and the specific functional groups present .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2E)-2-[3-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-8-13(20)18(10-5-3-9(15)4-6-10)14(21-8)11(7-16)12(19)17-2/h3-6,8H,1-2H3,(H,17,19)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIIRABJRGDZPK-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=C(C#N)C(=O)NC)S1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N(/C(=C(/C#N)\C(=O)NC)/S1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

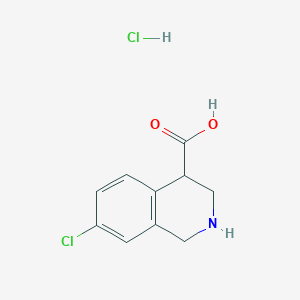
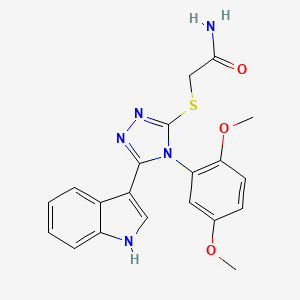

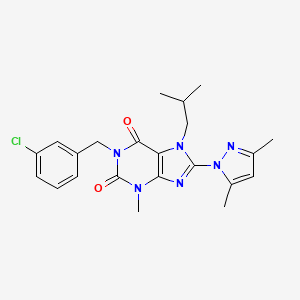
![4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2897282.png)
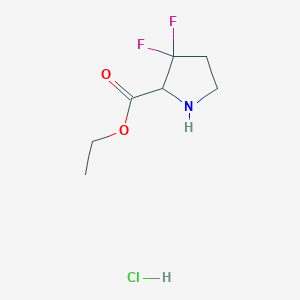
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2897286.png)


![2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide](/img/structure/B2897294.png)
![9-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2897295.png)
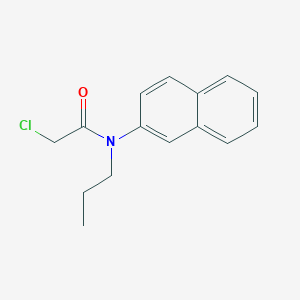
![Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2897297.png)
